1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid
Description
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a cyclopropane ring substituted with two fluorine atoms at the 2,2-positions and a carboxylic acid group at the 5-position of the pyrazole core. This structure combines the metabolic stability conferred by fluorine atoms with the conformational rigidity of the cyclopropane ring, making it a promising candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-(2,2-difluorocyclopropyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)3-5(7)11-4(6(12)13)1-2-10-11/h1-2,5H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILSPRXKPRJHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C(=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2229312-67-6 | |
| Record name | 1-(2,2-difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable alkene with difluorocarbene, followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .
Industrial production methods for this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrazole ring also plays a crucial role in the compound’s overall activity by providing a stable and versatile scaffold for interactions with biological targets .
Comparison with Similar Compounds
Substituent Variations in Pyrazole Carboxylic Acids
The table below compares key structural and physicochemical properties of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid with analogous compounds:
Key Structural and Functional Differences
Substituent Position and Fluorination: The target compound features a difluorocyclopropyl group at the N1 position, which introduces both steric bulk and electronic effects due to the electron-withdrawing fluorine atoms.
Biological and Physicochemical Implications: The difluorocyclopropyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., cyclopropylmethyl-substituted compound, 248.30 g/mol) . Fluorinated ethyl substituents (e.g., 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid) may enhance solubility in polar solvents but lack the strain energy of cyclopropane, which can influence binding affinity .
Synthetic Challenges: Synthesis of the difluorocyclopropyl moiety may require specialized reagents (e.g., fluorinated cyclopropanation agents), as seen in related compounds like ethyl 2-(2,2-difluorocyclopropyl)acetate .
Biological Activity
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid is a compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
- Chemical Formula : CHFNO
- Molecular Weight : 188.13 g/mol
Structural Characteristics
The compound features a difluorocyclopropyl group and a pyrazole ring, which contribute to its unique chemical properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for various biological applications.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. The difluorocyclopropyl moiety enhances binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological processes. The pyrazole ring serves as a stable scaffold for interactions with these targets.
Enzyme Inhibition
Recent studies indicate that derivatives of this compound exhibit inhibitory activity against various enzymes. For instance, compounds derived from this structure have shown promising results as inhibitors of neuraminidase (NA), with some derivatives achieving inhibition percentages as high as 72% at concentrations of 10 μM .
Structure-Activity Relationships (SAR)
The SAR analysis suggests that substituents on the pyrazole ring significantly influence biological activity. For example:
- Compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated increased inhibitory potency.
- The presence of bulky groups at the N-1 position of the pyrazole moiety has been correlated with enhanced NA inhibitory activity .
Case Study 1: Neuraminidase Inhibitors
A study focused on synthesizing and evaluating derivatives of this compound for neuraminidase inhibition revealed that certain modifications led to significant increases in inhibitory potency. In particular, compound 12c, featuring a 4-fluorophenyl group, exhibited the highest activity with an inhibition percentage of 56.45% .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of pyrazole derivatives, including those based on this compound. Results indicated that some derivatives displayed notable antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Comparative Analysis
| Compound | Inhibition Activity | Key Features |
|---|---|---|
| 12c | 56.45% at 10 μM | 4-Fluorophenyl substituent |
| 12b | Similar to 12c | Cyclohexylmethyl group |
| 24b | 60.91% at 10 μM | 2-Methylphenyl substituent |
This table summarizes the inhibitory activities of selected derivatives, highlighting how structural variations impact biological effectiveness.
Q & A
Q. What are the standard synthetic methodologies for synthesizing 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?
The synthesis of pyrazole-carboxylic acid derivatives often involves cyclocondensation of precursors such as substituted hydrazines and β-keto esters. For example, ethyl acetoacetate and phenylhydrazine can undergo cyclocondensation to form pyrazole esters, followed by hydrolysis to yield carboxylic acids . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts like Pd(PPh₃)₄ for cross-coupling reactions) is critical for regioselectivity and yield . Intermediates are characterized using melting point analysis, IR, NMR, and mass spectrometry to confirm structural integrity and purity .
Q. How should researchers handle and store this compound to ensure stability?
Fluorinated compounds are sensitive to moisture and thermal degradation. Storage recommendations include sealing the compound in dry containers under inert gas (e.g., nitrogen) and maintaining room temperature or lower. Safety data sheets for analogous fluorinated pyrazoles emphasize avoiding prolonged exposure to air and light, with handling conducted in ventilated fume hoods using PPE .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound, and how are spectral discrepancies resolved?
Combined spectroscopic methods—IR for functional group identification (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR for substituent positioning, and HRMS for molecular weight confirmation—are standard. Discrepancies between experimental and theoretical spectra (e.g., DFT-calculated NMR shifts) may arise from solvent effects or conformational flexibility. Cross-validation with X-ray crystallography or computational modeling is recommended .
Advanced Research Questions
Q. How can regioselectivity challenges during the introduction of the 2,2-difluorocyclopropyl moiety be addressed?
Regioselective functionalization of the pyrazole ring requires careful control of reaction kinetics and steric/electronic effects. For example, Suzuki-Miyaura coupling with boronic acids under controlled Pd catalysis can selectively modify the pyrazole C-4 position. Solvent polarity (e.g., degassed DMF/water mixtures) and base selection (e.g., K₃PO₄) also influence cross-coupling efficiency . Computational pre-screening of transition states (via DFT) may guide reagent selection .
Q. What strategies are employed to resolve contradictory biological activity data in structure-activity relationship (SAR) studies?
Discrepancies in SAR often stem from impurities, stereochemical variations, or assay-specific artifacts. Rigorous purification (e.g., HPLC, recrystallization) and enantiomeric resolution (via chiral chromatography) are essential. Biological evaluations should include positive controls (e.g., known inhibitors) and dose-response curves to validate activity trends. For fluorinated analogs, fluorine’s electronegativity and steric effects must be correlated with target binding affinity .
Q. How can computational modeling predict the reactivity of the difluorocyclopropyl group in medicinal chemistry applications?
Density Functional Theory (DFT) simulations can model the electronic effects of the difluorocyclopropyl group, such as its influence on ring strain and dipole moments. Molecular docking studies assess interactions with biological targets (e.g., enzymes or receptors), while MD simulations evaluate conformational stability in solvated environments. These models guide synthetic prioritization of derivatives with optimal pharmacokinetic profiles .
Q. What are the key considerations for scaling up the synthesis of this compound while maintaining eco-friendly practices?
Green chemistry principles recommend replacing hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and optimizing catalyst loading to reduce heavy metal waste. Flow chemistry systems improve heat/mass transfer for exothermic reactions involving fluorinated intermediates. Life-cycle assessment (LCA) tools evaluate the environmental footprint of scaled processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
